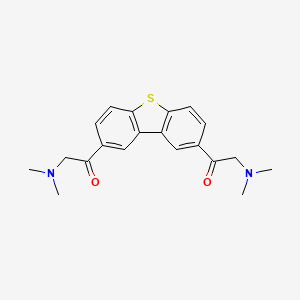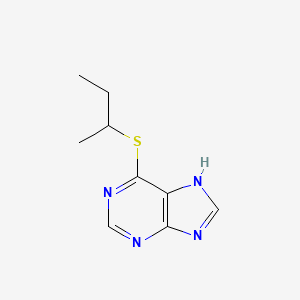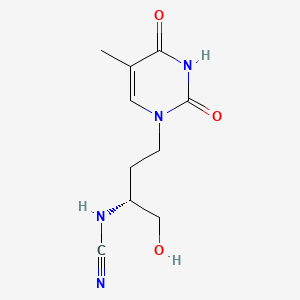
1,1'-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is a complex organic compound with the molecular formula C20H22N2O2S It is characterized by the presence of a dibenzothiophene core, which is a sulfur-containing heterocycle, and two dimethylamino ethanone groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through the cyclization of biphenyl derivatives with sulfur sources under high-temperature conditions.
Attachment of Dimethylamino Ethanone Groups: The dimethylamino ethanone groups are introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the dibenzothiophene core with dimethylamino acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the dimethylamino ethanone moieties can be reduced to alcohols.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene: Similar in structure but contains diphenylphosphoryl groups instead of dimethylamino ethanone groups.
Dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide): Another related compound with diphenylphosphine oxide groups.
Uniqueness
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is unique due to the presence of dimethylamino ethanone groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Propiedades
Número CAS |
65322-75-0 |
|---|---|
Fórmula molecular |
C20H22N2O2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzothiophen-2-yl]ethanone |
InChI |
InChI=1S/C20H22N2O2S/c1-21(2)11-17(23)13-5-7-19-15(9-13)16-10-14(6-8-20(16)25-19)18(24)12-22(3)4/h5-10H,11-12H2,1-4H3 |
Clave InChI |
LHEGATUXJNBGRM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)


![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)


![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)

